

4-Methyl-1-phenylpyrazolidin-3-one molecular weight and formula

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Compound of Interest

Compound Name: 4-Methyl-1-phenylpyrazolidin-3-one

Cat. No.: B187972

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Technical Guide: 4-Methyl-1-phenylpyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for **4-Methyl-1-phenylpyrazolidin-3-one**. Additionally, it outlines the compound's role as a key intermediate within the broader context of the drug development pipeline.

Core Compound Data

Quantitative data for **4-Methyl-1-phenylpyrazolidin-3-one** is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	176.22 g/mol	[2]
IUPAC Name	4-methyl-1-phenylpyrazolidin-3-one	[1]
CAS Number	2654-57-1	[1]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	133-136 °C	[3]

Experimental Protocols

While specific, validated protocols for **4-Methyl-1-phenylpyrazolidin-3-one** are not widely published, the following sections detail plausible experimental methodologies based on established chemical principles and analogous compounds. These protocols are intended to serve as a starting point for methods development and validation.

Synthesis Protocol: Cyclocondensation Reaction

The synthesis of pyrazolidinone cores typically involves the cyclocondensation of a hydrazine derivative with a suitable ester. For **4-Methyl-1-phenylpyrazolidin-3-one**, a likely synthetic route is the reaction of phenylhydrazine with an ethyl or methyl ester of 2-methyl-3-oxobutanoic acid. The following is a representative protocol adapted from the synthesis of structurally similar pyrazolone compounds.[\[4\]](#)

Reaction: Phenylhydrazine + Ethyl 2-methyl-3-oxobutanoate → **4-Methyl-1-phenylpyrazolidin-3-one** + Ethanol + Water

Materials:

- Phenylhydrazine
- Ethyl 2-methyl-3-oxobutanoate (or a similar beta-keto ester)

- Glacial acetic acid (as a catalyst)
- Ethanol (as a solvent)
- Ice bath
- Reflux apparatus
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in ethanol.
- Add a catalytic amount of glacial acetic acid to the solution.
- Cool the mixture in an ice bath and slowly add ethyl 2-methyl-3-oxobutanoate dropwise with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
- The purified **4-Methyl-1-phenylpyrazolidin-3-one** should be dried under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the quantification and purity assessment of **4-Methyl-1-phenylpyrazolidin-3-one**. The following is a proposed starting method based on methodologies for similar pyrazolone derivatives.[\[5\]](#)

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Autosampler and data acquisition software

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30:70 acetonitrile:water and ramping up the acetonitrile concentration). The aqueous phase may be buffered (e.g., with phosphate buffer to a pH of 2) to ensure consistent peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Determined by UV-Vis spectral analysis of the compound; likely in the range of 230-280 nm.
- Injection Volume: 10 µL
- Standard Preparation: Prepare a stock solution of **4-Methyl-1-phenylpyrazolidin-3-one** in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Procedure:

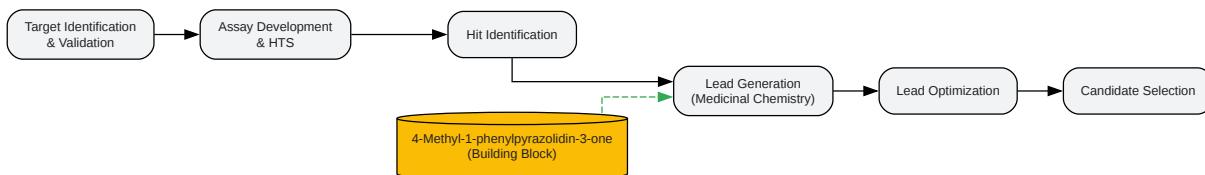
- Prepare samples by accurately weighing and dissolving the compound in the mobile phase or a compatible solvent.

- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the standards and samples.
- Quantify the amount of **4-Methyl-1-phenylpyrazolidin-3-one** in the samples by comparing the peak area to the calibration curve generated from the standards.
- Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity.

Role in Drug Development and Discovery

4-Methyl-1-phenylpyrazolidin-3-one serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of analgesic and anti-inflammatory agents. [3] The pyrazolidinone scaffold is a well-established pharmacophore in medicinal chemistry. For instance, some pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[6][7]

The following diagram illustrates a generalized workflow for early-stage drug discovery, highlighting where an intermediate like **4-Methyl-1-phenylpyrazolidin-3-one** would be utilized.



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Caption: Early-Stage Drug Discovery Workflow.

This workflow demonstrates the progression from identifying a biological target to selecting a drug candidate for preclinical development.[8] **4-Methyl-1-phenylpyrazolidin-3-one**, as a chemical building block, plays a pivotal role in the "Lead Generation" phase. In this stage,

medicinal chemists synthesize a library of diverse compounds based on a core scaffold, like the pyrazolidinone structure, to improve potency and selectivity towards the identified biological target. The structural modifications enabled by such intermediates are critical for optimizing the pharmacological properties of a potential new drug.

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